CID 78063244
Description
CID 78063244 (PubChem Compound Identifier 78063244) is a chemical compound whose structural and functional properties are under investigation.
Properties
Molecular Formula |
C11H16ClO2Si |
|---|---|
Molecular Weight |
243.78 g/mol |
InChI |
InChI=1S/C11H16ClO2Si/c1-11(2,3)14-13-9-15(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
MDOQKWISTOPMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC[Si](C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063244 involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: CID 78063244 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
CID 78063244 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be studied for its potential effects on biological systems, including enzyme inhibition or activation. In medicine, this compound could be explored for its therapeutic potential in treating specific diseases. Additionally, its unique properties make it valuable in industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of CID 78063244 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation
Comparison with Similar Compounds
Structural Similarity
Compounds with analogous scaffolds or functional groups can be compared using tools like Tanimoto similarity scores (ranging from 0 to 1, where 1 indicates identical structures). For example:
- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share a core macrocyclic lactone structure, with a Tanimoto similarity of 0.87 .
- CAS 1046861-20-4 (PubChem 53216313) , a boronic acid derivative, shows high similarity (0.87) to (3-Bromo-5-chlorophenyl)boronic acid due to shared halogen and boronic acid moieties .
If this compound belongs to a known chemical class (e.g., indole derivatives, boronic acids), structural analogs could be identified using PubChem’s similarity search.
Physicochemical Properties
Key parameters include molecular weight, logP (lipophilicity), solubility, and polar surface area (PSA). For instance:
Hypothetically, this compound could exhibit properties within these ranges if it shares functional groups with the above compounds.
Challenges and Limitations
The provided evidence lacks explicit data on this compound, necessitating caution in extrapolating findings from other compounds. Key gaps include:
- Structural Data: No NMR, X-ray, or mass spectra for this compound are available in the evidence.
- Bioactivity: No IC50, EC50, or toxicity data are provided.
- Synthetic Details : Reaction conditions and yields remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
